molecular formula C10H9BrN2OS B2940746 2-Bromo-5-(3-methoxybenzyl)-1,3,4-thiadiazole CAS No. 1343315-85-4

2-Bromo-5-(3-methoxybenzyl)-1,3,4-thiadiazole

Cat. No. B2940746
CAS RN: 1343315-85-4
M. Wt: 285.16
InChI Key: CGVDPWWNDKNSFN-UHFFFAOYSA-N
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Description

2-Bromo-5-(3-methoxybenzyl)-1,3,4-thiadiazole is a compound known for its applications in organic synthesis . It is characterized by its bromine and methoxy functional groups . It is commonly used as a reagent in the preparation of various organic compounds, including pharmaceutical intermediates and agrochemicals .


Synthesis Analysis

The synthetic route for producing 2-Bromo-5-(3-methoxybenzyl)-1,3,4-thiadiazole involves the reaction of 2-Bromo-5-Methoxybenzyl Alcohol with Hydrobromic acid and Hydrogen Peroxide . The reaction takes place in the presence of a catalyst such as Copper(II) Bromide .


Molecular Structure Analysis

The molecular formula of 2-Bromo-5-(3-methoxybenzyl)-1,3,4-thiadiazole is BrC6H3(CH2Br)OCH3 . It has a molecular weight of 279.96 .


Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .

Mechanism of Action

Safety and Hazards

The compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-bromo-5-[(3-methoxyphenyl)methyl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2OS/c1-14-8-4-2-3-7(5-8)6-9-12-13-10(11)15-9/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVDPWWNDKNSFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2=NN=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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